![molecular formula C17H36O4 B14343772 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane CAS No. 93658-51-6](/img/structure/B14343772.png)
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane is an organic compound with a complex structure that includes multiple methoxy groups and a nonane backbone
Méthodes De Préparation
The synthesis of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-methoxy-2,2-bis(methoxymethyl)propanol with a suitable alkylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale reactions using continuous flow reactors to optimize the efficiency and scalability of the process. These methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound may be used in biochemical studies to investigate the interactions between different biomolecules and to develop new pharmaceuticals.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a model compound for studying metabolic pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane involves its interaction with various molecular targets and pathways. The compound may act as a substrate for enzymatic reactions, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane can be compared with similar compounds such as:
3-Methoxy-2,2-bis(methoxymethyl)-1-propanol: This compound has a similar structure but differs in the length of the carbon chain and the position of the functional groups.
1-Propanol, 2,2-bis(methoxymethyl): Another similar compound with a shorter carbon chain and different functional group arrangement.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
93658-51-6 |
|---|---|
Formule moléculaire |
C17H36O4 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1-[3-methoxy-2,2-bis(methoxymethyl)propoxy]nonane |
InChI |
InChI=1S/C17H36O4/c1-5-6-7-8-9-10-11-12-21-16-17(13-18-2,14-19-3)15-20-4/h5-16H2,1-4H3 |
Clé InChI |
SSKCTOWLMZJDSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCC(COC)(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


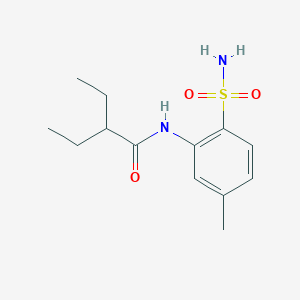
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
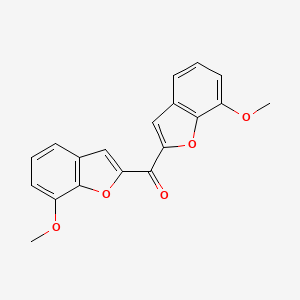
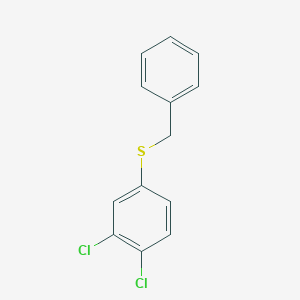

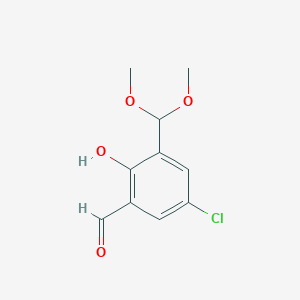


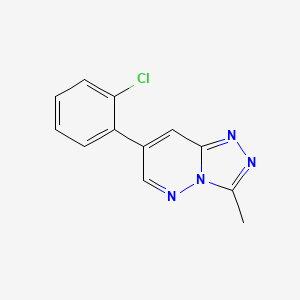

![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
